(3-Chloro-6-methoxypyridin-2-yl)methanol CAS number and properties
(3-Chloro-6-methoxypyridin-2-yl)methanol CAS number and properties
An In-depth Technical Guide to (3-Chloro-6-methoxypyridin-2-yl)methanol for Advanced Research
Introduction: A Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and drug discovery, substituted pyridines represent a cornerstone of molecular design. Their prevalence in FDA-approved drugs underscores their ability to engage in critical biological interactions and confer favorable pharmacokinetic properties. (3-Chloro-6-methoxypyridin-2-yl)methanol is a key heterocyclic building block, offering a unique combination of reactive sites and modulating functional groups. The strategic placement of the chloro, methoxy, and hydroxymethyl substituents on the pyridine core provides a versatile scaffold for the synthesis of novel therapeutic agents[1].
The chloro group serves as a handle for a multitude of cross-coupling reactions, enabling the introduction of molecular complexity. Concurrently, the methoxy group can significantly influence the molecule's electronic properties, conformation, and metabolic stability[1][2][3]. The primary alcohol provides a straightforward point for derivatization, allowing for the construction of ethers, esters, and other functionalities. This guide offers a comprehensive overview of (3-Chloro-6-methoxypyridin-2-yl)methanol, detailing its chemical properties, a representative synthetic pathway, its applications in drug development, and essential safety protocols.
Core Compound Identity and Physicochemical Properties
The fundamental characteristics of (3-Chloro-6-methoxypyridin-2-yl)methanol are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1227490-30-3 | [4] |
| Molecular Formula | C₇H₈ClNO₂ | [4] |
| Molecular Weight | 173.60 g/mol | [4] |
| SMILES | OCC1=NC(OC)=CC=C1Cl | [4] |
| MDL Number | MFCD14606397 | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Caption: 2D structure of (3-Chloro-6-methoxypyridin-2-yl)methanol.
Synthesis and Purification: A Methodological Approach
The synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanol is typically achieved through the selective reduction of its corresponding carboxylic acid, 3-chloro-6-methoxypicolinic acid. This transformation is a fundamental process in organic synthesis, converting a higher oxidation state functional group to a primary alcohol.
Experimental Protocol: Reduction of 3-chloro-6-methoxypicolinic acid
This protocol is based on established methods for the reduction of substituted picolinic acids, such as the reduction of 6-chloronicotinic acid using a borane complex[5]. The use of a borane reagent is advantageous as it selectively reduces carboxylic acids in the presence of other potentially reducible groups.
Step 1: Dissolution of Starting Material
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Dissolve 3-chloro-6-methoxypicolinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Maintain the temperature of the solution below 30°C, using an ice bath if necessary, to control any initial exotherm.
Step 2: Addition of Reducing Agent
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Slowly add a 1 M solution of borane-THF complex (BH₃·THF) (approx. 1.0-1.2 eq) to the stirring solution.
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Causality: The rate of addition is critical to maintain a controlled evolution of gas (hydrogen) and to prevent a dangerous exotherm. Borane selectively complexes with the carboxylic acid, priming it for reduction.
Step 3: Reaction Monitoring
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Allow the mixture to stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
Step 4: Quenching and Work-up
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Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid (HCl)[5]. This step serves to quench any unreacted borane and hydrolyze the intermediate borate esters.
-
Stir the resulting mixture for approximately one hour.
-
Adjust the pH of the solution to ~7 using a suitable base (e.g., saturated sodium bicarbonate solution).
Step 5: Extraction and Purification
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Extract the aqueous layer with an organic solvent such as ethyl acetate or chloroform (3x).
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
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Concentrate the solvent under reduced pressure to yield the crude (3-Chloro-6-methoxypyridin-2-yl)methanol.
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Further purification can be achieved via column chromatography on silica gel if necessary.
Caption: Representative workflow for the synthesis of the target compound.
Applications in Research and Drug Discovery
(3-Chloro-6-methoxypyridin-2-yl)methanol is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the strategic combination of functional groups that facilitate the assembly of more complex, biologically active molecules[1].
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Scaffold for Lead Generation: The pyridine core is a privileged scaffold in medicinal chemistry. This compound allows for the exploration of chemical space around this core. The primary alcohol can be readily converted to various linkers or pharmacophoric features, while the chloro group enables diversification through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
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Modulation of Physicochemical Properties: The chloro and methoxy groups are not mere synthetic handles; they play a significant role in modulating the properties of the final compound. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influence the pKa of the pyridine nitrogen and the overall electron distribution of the ring. These modifications can fine-tune binding affinities to protein targets and alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[2][3].
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Bioisosteric Replacement: In drug design, functional groups are often systematically replaced to optimize activity and properties. The chloro- and methoxy-substituted pyridine motif can serve as a bioisostere for other aromatic systems, such as a dichlorophenyl or methoxyphenyl ring, offering a different vector for substitution and potentially improved solubility or metabolic stability.
The rapid advancements in drug discovery rely heavily on the availability of sophisticated building blocks like (3-Chloro-6-methoxypyridin-2-yl)methanol to accelerate the development of novel therapeutic agents[6].
Safety, Handling, and Storage
As a laboratory chemical, (3-Chloro-6-methoxypyridin-2-yl)methanol requires careful handling to minimize exposure and ensure user safety.
GHS Hazard Classification:
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Signal Word: Warning[4]
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Hazard Statements: [4]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Recommended Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[7][8].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat[7].
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray[8]. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][7]. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[8].
References
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Available from: [Link]
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PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Available from: [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
PubMed. (2025). Drug discovery through biophysical techniques: Methods and applications. Available from: [Link]
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- 4. 1227490-30-3|(3-Chloro-6-methoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. prepchem.com [prepchem.com]
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